![molecular formula C7H4BrNO3S B2961113 6-溴苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物 CAS No. 62473-92-1](/img/structure/B2961113.png)
6-溴苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物
描述
6-Bromobenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 . It is a derivative of isothiazole, a five-membered heterocyclic compound with an S-N bond .
Molecular Structure Analysis
The molecular structure of 6-bromobenzo[d]isothiazol-3-amine consists of a benzene ring fused with an isothiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
The predicted boiling point of 6-bromobenzo[d]isothiazol-3-amine is 279.3±22.0 °C, and its predicted density is 1.836±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .科学研究应用
Synthesis of Cellulose Derivatives
6-bromosaccharine plays a crucial role in the synthesis of regioselectively brominated cellulose esters and cyano derivatives. These derivatives are significant due to their solubility and aggregation properties, which are essential for applications in coatings, films, cosmetics, pharmaceutical formulations, and food additives .
Catalysis in Organic Transformations
The compound and its derivatives serve as catalysts for various organic transformations. This includes facilitating reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, and azo-coupling reaction. The use of saccharin derivatives in catalysis represents a greener and superior approach, reducing the environmental impact of chemical processes .
Biomedical Applications
Due to its high biocompatibility, 6-bromosaccharine derivatives are explored for biomedical applications. This includes the development of biodegradable materials and drug delivery systems that can safely interact with biological systems without eliciting an adverse immune response .
Optical Films
The unique optical properties of 6-bromosaccharine derivatives make them suitable for use in optical films. These films require clarity and specific light-filtering characteristics, which are attainable through the manipulation of the compound’s derivatives .
Chirality in Chemical Separation
The chirality of 6-bromosaccharine derivatives is exploited in the separation of enantiomers. This is particularly useful in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .
Source of Functional Groups in Chemical Synthesis
6-bromosaccharine derivatives act as a source of functional groups like CO, NH2, SCN, and SCF3 in chemical synthesis. This is crucial for introducing these groups into molecules during the synthesis of complex chemical compounds .
安全和危害
The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .
属性
IUPAC Name |
6-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDPIUXFHSMKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
62473-92-1 | |
| Record name | 6-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

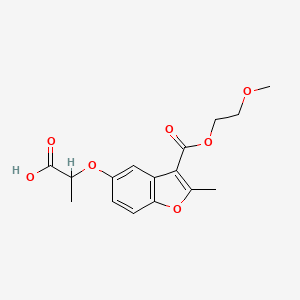


![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)
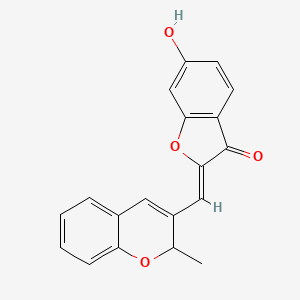

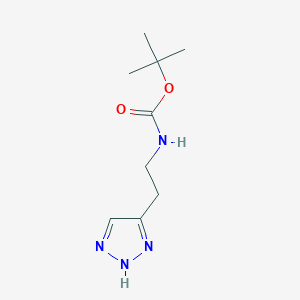
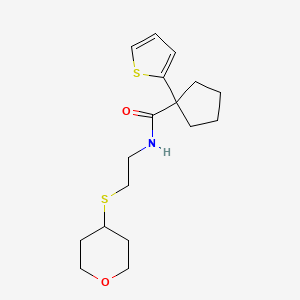
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)

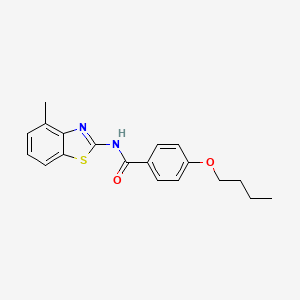
![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)